N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The unique structure of this compound, which includes an imidazo[2,1-b][1,3]thiazole moiety fused with a benzodioxine ring, contributes to its potent biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE typically involves multi-step reactions. One common method includes the reaction of 2-aminothiazoles with α-halocarbonyl compounds, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole core . The benzodioxine ring is then introduced through a series of condensation reactions with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Investigated for its antiviral and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE involves its interaction with various molecular targets. The compound is known to inhibit specific enzymes and proteins involved in cell proliferation and survival pathways. For example, it may inhibit kinases or other signaling molecules, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b][1,3]thiazole derivative known for its immunomodulatory and anticancer properties.
Imidazo[2,1-b][1,3]thiazole derivatives: A broad class of compounds with diverse biological activities, including antifungal, antiviral, and anticancer properties.
Uniqueness
N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE stands out due to its unique combination of an imidazo[2,1-b][1,3]thiazole core and a benzodioxine ring, which contributes to its potent and diverse biological activities. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C19H15N3O4S2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C19H15N3O4S2/c23-28(24,15-4-5-17-18(11-15)26-8-7-25-17)21-14-3-1-2-13(10-14)16-12-22-6-9-27-19(22)20-16/h1-6,9-12,21H,7-8H2 |
InChI Key |
GCVOBAOFQXQYRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.